molecular formula C5H6O2Te B14691272 Tellurane-3,5-dione CAS No. 24572-07-4

Tellurane-3,5-dione

Cat. No.: B14691272
CAS No.: 24572-07-4
M. Wt: 225.7 g/mol
InChI Key: DKSZQCLALUFEIY-UHFFFAOYSA-N
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Description

Tellurane-3,5-dione (hypothetical IUPAC name: 3,5-dioxotellurane) is a theoretical organotellurium compound featuring a six-membered tellurium-containing ring with two ketone groups at positions 3 and 3. While direct literature on this specific compound is scarce, its structural analogs—particularly diketopiperazines and β-diketone derivatives—have been extensively studied for their bioactive properties. This article compares this compound with these analogs based on structural motifs, biological activities, and pharmacokinetic profiles derived from published research.

Properties

CAS No.

24572-07-4

Molecular Formula

C5H6O2Te

Molecular Weight

225.7 g/mol

IUPAC Name

tellurane-3,5-dione

InChI

InChI=1S/C5H6O2Te/c6-4-1-5(7)3-8-2-4/h1-3H2

InChI Key

DKSZQCLALUFEIY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C[Te]CC1=O

Origin of Product

United States

Preparation Methods

The synthesis of Tellurane-3,5-dione involves several steps and specific reaction conditions. One common method includes the reaction of tellurium tetrachloride with an appropriate organic substrate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Tellurane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tellurane-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tellurane-3,5-dione involves its interaction with specific molecular targets. It can form complexes with various biomolecules, influencing their structure and function. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and nucleic acids, potentially affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-2,5-dione Derivatives (Diketopiperazines)

Diketopiperazines, such as those isolated from marine actinomycetes (e.g., Streptomyces sp. FXJ7.328), share a six-membered ring with two ketone groups, analogous to Tellurane-3,5-dione. Key differences lie in the heteroatom (nitrogen in diketopiperazines vs. tellurium) and substituent variations.

Table 1: Bioactivity of Selected Diketopiperazines
Compound Name Substituents Activity (H1N1 Influenza A) IC50 (μM) Source
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione Benzylidene, isobutyl Antiviral 28.9 ± 2.2
Albonoursin Cyclohexylidene, methyl Antiviral 6.8 ± 1.5
(3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione 4-hydroxybenzylidene, isobutylidene Antiviral 41.5 ± 4.5

Key Findings :

  • The diketopiperazine scaffold is critical for antiviral activity, with substituents modulating potency. For example, albonoursin’s cyclohexylidene group enhances activity (IC50 = 6.8 μM) compared to benzylidene derivatives .

β-Diketone Pharmacophores (Curcumin Analogs)

Curcuminoids and synthetic analogs like TMC and DMCHC feature β-diketone moieties, which are essential for inhibiting DNA methyltransferases (DNMTs). These compounds provide insights into the role of diketone stability and substituent effects.

Table 2: Pharmacokinetic and Bioactive Profiles of β-Diketones
Compound Name Substituents Activity (DNMT1 Inhibition) Metabolic Stability Source
Curcumin Phenolic, methylene Moderate Low
Tetrahydrocurcumin (THC) Reduced diketone Moderate Moderate
TMC (1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione) Dimethoxy, dimethyl High Enhanced
DMCHC (1,7-bis(3,4-dimethoxyphenyl)-4-cyclohexyl-1,6-heptadiene-3,5-dione) Dimethoxy, cyclohexyl High Enhanced

Key Findings :

  • The β-diketone group is a critical pharmacophore for DNMT inhibition. Blocking metabolic sites (e.g., phenolic groups in TMC/DMCHC) improves stability without compromising activity .

Structural and Functional Contrasts

Feature This compound (Hypothetical) Diketopiperazines Curcumin Analogs
Core Structure Tellurium-containing ring Nitrogen-containing ring Linear heptadiene chain
Key Pharmacophore 3,5-diketone 2,5-diketone β-diketone
Bioactivity Unknown (theoretical) Antiviral, cytotoxic DNMT inhibition, anti-inflammatory
Metabolic Stability Unknown (tellurium may reduce oxidation) Moderate (varies with substituents) Low (curcumin); Enhanced (TMC/DMCHC)

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